molecular formula C28H33N3O5S2 B406771 N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE

N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE

Cat. No.: B406771
M. Wt: 555.7g/mol
InChI Key: MGRPDJXZZFDPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-ethoxyphenylamine and 4-(2-methoxyphenyl)piperazine, followed by their coupling through a series of reactions involving sulfonation and amidation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C28H33N3O5S2

Molecular Weight

555.7g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C28H33N3O5S2/c1-4-36-23-11-9-22(10-12-23)31(38(33,34)25-15-13-24(37-3)14-16-25)21-28(32)30-19-17-29(18-20-30)26-7-5-6-8-27(26)35-2/h5-16H,4,17-21H2,1-3H3

InChI Key

MGRPDJXZZFDPCT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)SC

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)SC

Origin of Product

United States

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